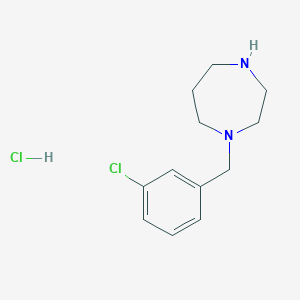
1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of diazepanes. It is commonly used in scientific research for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride involves its binding to the benzodiazepine site of the GABA-A receptor. This results in an increase in the affinity of the receptor for GABA, leading to an increase in the influx of chloride ions into the neuron. This hyperpolarizes the neuron, reducing its excitability and resulting in the sedative and anxiolytic effects of the compound.
Biochemical and Physiological Effects:
1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a reduction in anxiety and an increase in relaxation. It has also been shown to reduce the levels of glutamate, an excitatory neurotransmitter, leading to a reduction in neuronal excitability. Additionally, it has been shown to have anticonvulsant effects, reducing the likelihood of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, it also has some limitations. It can be difficult to work with due to its low solubility in water, and it can also be toxic at high doses.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride. One potential area of study is its potential use in the treatment of anxiety disorders, particularly in combination with other medications. Another area of study is its potential use in the treatment of sleep disorders, particularly in the elderly. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new derivatives of 1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride with improved therapeutic properties.
Synthesemethoden
The synthesis of 1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride involves the reaction of 3-chlorobenzyl chloride with 1,4-diazepane in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified and crystallized to obtain 1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride has been extensively studied for its potential therapeutic properties. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been investigated for its potential use in the treatment of epilepsy, anxiety disorders, and sleep disorders.
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]-1,4-diazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15;/h1,3-4,9,14H,2,5-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWUFLIIDIEABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-benzyl-2-(4-fluorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2778499.png)
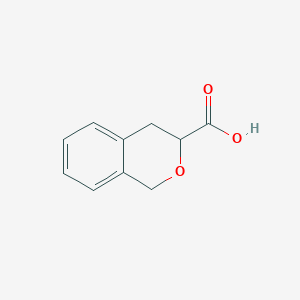
![N-(3-chloro-4-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778502.png)
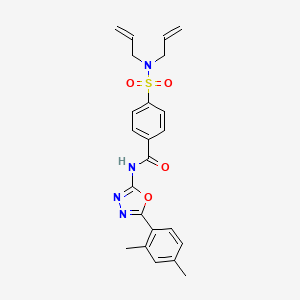

![4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one](/img/structure/B2778506.png)

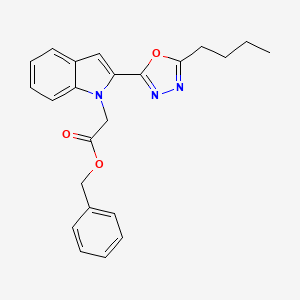
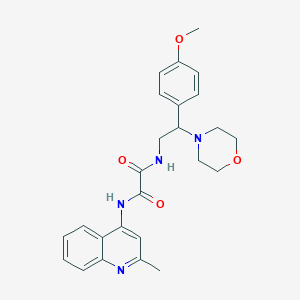
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2778512.png)
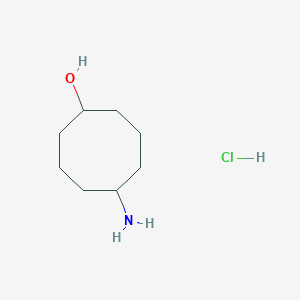
![Ethyl (1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2778516.png)
![2-[1-[2-(Triazol-1-yl)ethyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2778520.png)